![molecular formula C18H20N4O3 B3917607 N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide](/img/structure/B3917607.png)
N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide
描述
N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide, also known as PA-824, is a promising compound that has gained attention in the field of drug discovery due to its potential as a new tuberculosis (TB) drug. TB is a global health concern, and the emergence of multidrug-resistant TB has made the need for new drugs urgent. PA-824 has shown promising results in preclinical studies and is currently in clinical trials.
作用机制
N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide is a prodrug that is activated by a deazaflavin-dependent nitroreductase enzyme, which is present in both replicating and non-replicating TB. The activated form of N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide inhibits mycolic acid biosynthesis, which is essential for the survival of TB. N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide also has a sterilizing effect on TB by killing non-replicating bacteria.
Biochemical and Physiological Effects
N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide has been shown to have low toxicity in preclinical studies. It is rapidly converted to its active form in TB, and its half-life is longer than that of other TB drugs. N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide has also been shown to penetrate TB granulomas, which are sites of TB infection that are difficult to treat.
实验室实验的优点和局限性
N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide has several advantages for lab experiments. It has shown activity against both drug-susceptible and drug-resistant TB strains, making it a potential candidate for combination therapy. N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide also has a sterilizing effect on TB, which is a major challenge in TB treatment. However, the synthesis of N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide is complex and time-consuming, which may limit its availability for lab experiments.
未来方向
There are several future directions for research on N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide. One direction is to study the safety and efficacy of N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide in combination therapy with other TB drugs. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide in humans. Additionally, the mechanism of action of N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide needs to be further elucidated to optimize its use in TB treatment. Finally, the synthesis of N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide needs to be optimized to increase its availability for lab experiments and clinical trials.
Conclusion
N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide is a promising compound that has shown activity against both drug-susceptible and drug-resistant TB strains in preclinical studies. It has a unique mechanism of action that inhibits mycolic acid biosynthesis and has a sterilizing effect on TB. N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide is currently in phase II clinical trials, and the results are awaited. There are several future directions for research on N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide, including studying its safety and efficacy in combination therapy, studying its pharmacokinetics and pharmacodynamics in humans, and optimizing its synthesis for lab experiments and clinical trials.
科学研究应用
N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide has been extensively studied for its potential as a new TB drug. It has shown activity against both drug-susceptible and drug-resistant TB strains in preclinical studies. In addition, N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide has also shown activity against non-replicating TB, which is a major challenge in TB treatment. N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide is currently in phase II clinical trials, and the results are awaited.
属性
IUPAC Name |
N-[2-[[3-(propanoylamino)benzoyl]amino]ethyl]pyridine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-2-16(23)22-15-5-3-4-14(12-15)18(25)21-11-10-20-17(24)13-6-8-19-9-7-13/h3-9,12H,2,10-11H2,1H3,(H,20,24)(H,21,25)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZCWCKNNBNIDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NCCNC(=O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。